2,5,6-Trichloronicotinic acid

Vue d'ensemble

Description

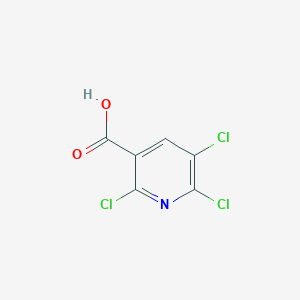

2,5,6-Trichloronicotinic acid is an organic compound with the molecular formula C6H2Cl3NO2. It is a derivative of nicotinic acid, where three hydrogen atoms in the pyridine ring are replaced by chlorine atoms at positions 2, 5, and 6. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5,6-Trichloronicotinic acid can be synthesized through several methods:

Chlorination of Nicotinic Acid: This method involves the chlorination of nicotinic acid using chlorine gas in the presence of a catalyst.

Oxidation of 2,5,6-Trichloropyridine: Another method involves the oxidation of 2,5,6-trichloropyridine using an oxidizing agent such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of nicotinic acid due to its cost-effectiveness and scalability. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Hydrolysis of Trichloromethylpyridine Derivatives

Alternative routes involve hydrolysis of 2,5,6-trichloro-3-trichloromethylpyridine under acidic conditions. Phosphoric acid (H₃PO₄) or sulfuric acid facilitates cleavage of the trichloromethyl group to form the carboxylic acid :

Reaction Pathway

2,5,6-Trichloro-3-trichloromethylpyridine → Hydrolysis → 2,5,6-Trichloronicotinic Acid

Optimized Parameters

| Acid | Temperature | Time | Yield |

|---|---|---|---|

| H₃PO₄ (100%) | 100°C | 3 hr | 84% |

| H₂SO₄ (97%) | 160–200°C | 2 hr | 64% |

Substitution Reactions

The chlorine atoms at positions 2, 5, and 6 are susceptible to nucleophilic substitution. For example:

Amination

Catalytic reduction of 2,5,6-trichloro-3-nitropyridine produces 2,5,6-trichloro-3-aminopyridine , though this requires hydrogenation catalysts (e.g., Pd/C) .

Alkoxy Substitution

Reaction with alcohols (ROH) in basic media replaces chlorine with alkoxy groups:

This compound + ROH → 2-Alkoxy-5,6-dichloronicotinic Acid + HCl

Decarboxylation

Under thermal conditions (>200°C), decarboxylation occurs, yielding 2,3,5-trichloropyridine :

This compound → Δ → 2,3,5-Trichloropyridine + CO₂

Industrial Relevance

Salt Formation

The carboxylic acid group reacts with bases to form salts (e.g., sodium or potassium salts), enhancing solubility in aqueous systems :

This compound + NaOH → Sodium 2,5,6-Trichloronicotinate + H₂O

Comparative Reactivity of Chlorine Substituents

The positions of chlorine atoms influence reactivity:

| Position | Reactivity (Nucleophilic Substitution) |

|---|---|

| 2-Cl | Moderate (para to COOH) |

| 5-Cl | Low (meta to COOH) |

| 6-Cl | High (ortho to COOH) |

Stability and Decomposition

Applications De Recherche Scientifique

Organic Synthesis

2,5,6-Trichloronicotinic acid serves as a significant building block in organic synthesis. Its chlorinated structure allows for various substitution reactions that can lead to the formation of more complex molecules. The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced with other functional groups, making it valuable in creating derivatives for further research and applications .

Biological Activities

Research into the biological properties of this compound has revealed potential antimicrobial and anticancer activities. Studies have indicated that it may interact with specific biological targets, influencing cellular pathways associated with diseases .

Case Study: Anticancer Properties

A recent study explored the efficacy of compounds derived from this compound as inhibitors of KRAS G12C mutations in various cancers. These inhibitors showed promise in preclinical trials for treating lung cancer and colorectal cancer characterized by KRAS mutations .

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to modulate biological pathways that are relevant in disease mechanisms. Current research focuses on its formulation into pharmaceutical products aimed at treating conditions such as cancer and chronic infections .

Agrochemical Applications

In agriculture, derivatives of this compound are being developed as agrochemicals. Their ability to interact with biological systems makes them suitable candidates for pest control and enhancing crop resilience .

Table 2: Comparison with Similar Compounds

| Compound | Chlorine Atoms | Functional Groups | Notable Applications |

|---|---|---|---|

| This compound | 3 | Carboxylic Acid | Anticancer research |

| 4-Aminonicotinic Acid | 0 | Amino Group | Neuropharmacology |

| 2,6-Dichloronicotinic Acid | 2 | Carboxylic Acid | Pesticide development |

Mécanisme D'action

The mechanism of action of 2,5,6-Trichloronicotinic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell damage and apoptosis.

Comparaison Avec Des Composés Similaires

2,5,6-Trichloronicotinic acid can be compared with other similar compounds, such as:

2,3,6-Trichloronicotinic acid: Similar in structure but with chlorine atoms at positions 2, 3, and 6.

2,5-Dichloronicotinic acid: Lacks one chlorine atom compared to this compound.

2,6-Dichloronicotinic acid: Another derivative with chlorine atoms at positions 2 and 6.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

2,5,6-Trichloronicotinic acid (TCNA) is a chlorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the presence of three chlorine atoms at positions 2, 5, and 6 on the pyridine ring. This unique arrangement enhances its reactivity and biological activity compared to non-chlorinated analogs. The molecular formula for TCNA is C₆H₃Cl₃N₁O₂, with a molecular weight of approximately 232.46 g/mol.

Antimicrobial Properties

Research indicates that TCNA exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

TCNA has also been investigated for its anticancer properties , particularly in relation to KRAS-mutated cancers. In a study involving pancreatic cancer cell lines, TCNA demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific signaling pathways involved in tumor growth.

- Case Study : A recent study evaluated the effects of TCNA on pancreatic cancer cells harboring KRAS mutations. The results indicated that treatment with TCNA resulted in a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .

The biological activity of TCNA is largely attributed to its ability to interact with various molecular targets within cells. These interactions include:

- Inhibition of Enzyme Activity : TCNA can inhibit enzymes involved in metabolic processes, leading to disrupted energy production in microbial cells.

- Receptor Modulation : The compound may bind to nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially affecting neuronal activity.

Pharmaceutical Development

Due to its promising biological activities, TCNA is being explored as a potential therapeutic agent for treating infections and certain types of cancer. Ongoing research aims to elucidate its mechanisms further and optimize its efficacy through structural modifications.

Agrochemical Use

In agricultural applications, TCNA has been studied for its herbicidal properties. Its ability to interfere with biochemical pathways in plants makes it a candidate for developing new herbicides that target specific weed species without harming crops.

Comparative Analysis with Similar Compounds

To understand TCNA's unique properties better, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dichloronicotinic acid | C₆H₄Cl₂N₁O₂ | Fewer chlorine substituents; lower toxicity |

| 4-Aminonicotinic acid | C₆H₆N₂O₂ | Contains an amino group instead of chlorine |

| 4-Chloronicotinic acid | C₆H₅ClN₁O₂ | Only one chlorine; less reactive |

Propriétés

IUPAC Name |

2,5,6-trichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJRZCYSCMZVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400571 | |

| Record name | 2,5,6-trichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54718-39-7 | |

| Record name | 2,5,6-trichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-Trichloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.